molecular formula C6H4BrNO B130245 4-Bromopyridine-2-carbaldehyde CAS No. 131747-63-2

4-Bromopyridine-2-carbaldehyde

Cat. No.: B130245
CAS No.: 131747-63-2
M. Wt: 186.01 g/mol
InChI Key: CKVQWOKUEZYWRQ-UHFFFAOYSA-N
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Description

4-Bromopyridine-2-carbaldehyde is an organic compound with the molecular formula C₆H₄BrNO. It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and an aldehyde group is attached to the second position of the pyridine ring. This compound is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .

Mechanism of Action

Target of Action

4-Bromopyridine-2-carbaldehyde, also known as 4-BROMOPICOLINALDEHYDE, is primarily used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts . It is particularly involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets, primarily transition metal catalysts, to facilitate the formation of carbon–carbon bonds. This is achieved through a process known as transmetalation, where the compound is transferred from boron to palladium . The compound’s bromine atom plays a crucial role in this process, acting as a leaving group that allows the coupling reaction to proceed.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key pathway in organic synthesis. This reaction allows for the formation of complex organic compounds from simpler precursors, enabling the synthesis of a wide range of biologically active compounds and pharmaceuticals .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds. This enables the synthesis of complex organic compounds from simpler precursors. In the context of its use as a ligand for transition metal catalysts, it can facilitate the formation of luminescent complexes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the nature of the solvent, the temperature, and the presence of a base . Furthermore, the compound’s stability and reactivity can be influenced by factors such as light and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromopyridine-2-carbaldehyde can be synthesized through several methods. One common method involves the bromination of pyridine-2-carbaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Bromopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: 4-Bromopyridine-2-carboxylic acid.

    Reduction: 4-Bromopyridine-2-methanol.

Scientific Research Applications

4-Bromopyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Employed in the design of biologically active molecules and as a probe in biochemical studies.

    Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Applied in the production of agrochemicals, dyes, and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyridine-2-carbaldehyde: Similar structure with a chlorine atom instead of bromine.

    4-Fluoropyridine-2-carbaldehyde: Contains a fluorine atom at the fourth position.

    4-Iodopyridine-2-carbaldehyde: Iodine atom substituted at the fourth position.

Uniqueness

4-Bromopyridine-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other halogenated pyridine derivatives. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromopyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-5-1-2-8-6(3-5)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVQWOKUEZYWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563713
Record name 4-Bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-63-2
Record name 4-Bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyridine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Manganese(IV) oxide (22.19 g, 255.29 mmol) was added to a solution of (4-bromopyridin-2-yl)methanol (4.00 g, 21.27 mmol) in chloroform (80 mL) and the reaction mixture was stirred under reflux for 45 min. After the mixture had cooled to room temperature the solids were removed by filtration through a pad of Celite®. The solvent was removed in vacuo and the residue (3.96 g, quant.) was used without further purification in the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
22.19 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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